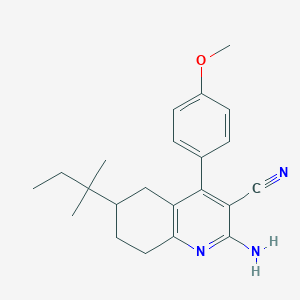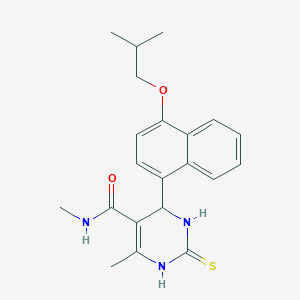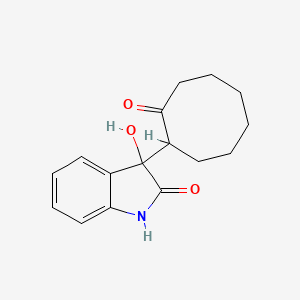
3-Hydroxy-3-(2-oxocyclooctyl)indolin-2-one
Overview
Description
3-Hydroxy-3-(2-oxocyclooctyl)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-ones This compound is characterized by the presence of a hydroxy group at the third position and a 2-oxocyclooctyl group attached to the indolin-2-one core
Preparation Methods
The synthesis of 3-Hydroxy-3-(2-oxocyclooctyl)indolin-2-one can be achieved through various synthetic routes. One common method involves the three-component coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This method provides good yields and is advantageous due to its simplicity and the absence of metal catalysts. Another approach involves the acyloin rearrangement of 2-hydroxy-indolin-3-ones generated in situ from 2-alkynyl arylazides . This one-pot method also yields a variety of 3-hydroxy-2-oxindole derivatives under mild conditions.
Chemical Reactions Analysis
3-Hydroxy-3-(2-oxocyclooctyl)indolin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydroxy group can be substituted with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .
Scientific Research Applications
3-Hydroxy-3-(2-oxocyclooctyl)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Indolin-2-one derivatives are known for their potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(2-oxocyclooctyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit nitric oxide production by interfering with the activity of nitric oxide synthase . This inhibition can lead to reduced inflammation and other related biological effects. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
3-Hydroxy-3-(2-oxocyclooctyl)indolin-2-one can be compared with other similar compounds, such as:
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one: This compound has a similar structure but with a cyclohexyl group instead of a cyclooctyl group.
3-Hydroxy-3-(2-oxopropyl)indolin-2-one: This compound features a propyl group and has been studied for its inhibitory effects on nitric oxide production.
3-Hydroxy-2-oxindoles: These compounds share the hydroxyindolin-2-one core and exhibit diverse biological activities.
Properties
IUPAC Name |
3-hydroxy-3-(2-oxocyclooctyl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-14-10-4-2-1-3-8-12(14)16(20)11-7-5-6-9-13(11)17-15(16)19/h5-7,9,12,20H,1-4,8,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGQRBZJDIQHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)C(CC1)C2(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one](/img/structure/B3997073.png)
![3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B3997082.png)
![N-(oxolan-2-ylmethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3997085.png)
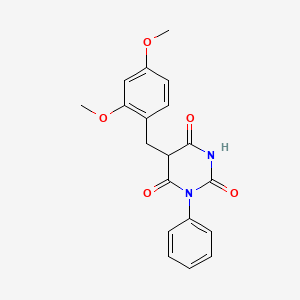
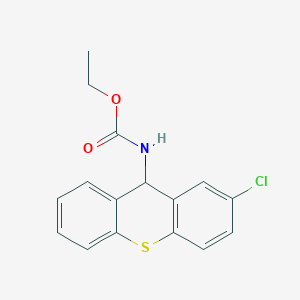
![N-(2,4-dimethoxyphenyl)-3-[4-(4-methylphenoxy)piperidin-1-yl]-3-oxopropanamide](/img/structure/B3997095.png)
![N-[4-(diphenylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3997111.png)
![N-[4-(2-phenylethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3997119.png)
![1-Nitro-17-(2-prop-2-enoxyethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3997134.png)
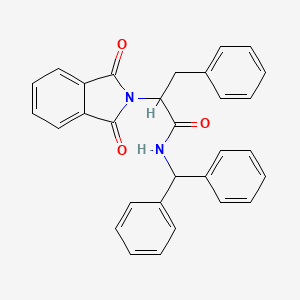
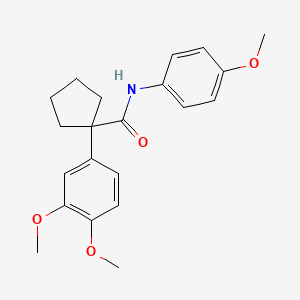
![4-fluoro-N-(4-{2-[(4-fluorobenzoyl)amino]ethoxy}phenyl)benzamide](/img/structure/B3997151.png)
